1-Ethylpiperidine-2-carboxylic acid hydrochloride
Overview
Description
1-Ethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of ethylpiperidine with chloroacetic acid in the presence of a strong acid catalyst. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form piperidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield ethylpiperidine derivatives.
Substitution: Substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
1-Ethylpiperidine-2-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products and intermediates.
Mechanism of Action
1-Ethylpiperidine-2-carboxylic acid hydrochloride is similar to other piperidine derivatives, such as 1-ethylpiperidine-4-carboxylic acid hydrochloride and 4-ethylpiperidine-2-carboxylic acid hydrochloride. it is unique in its chemical structure and reactivity, which makes it suitable for specific applications that other similar compounds may not be able to fulfill.
Comparison with Similar Compounds
1-Ethylpiperidine-4-carboxylic acid hydrochloride
4-Ethylpiperidine-2-carboxylic acid hydrochloride
Properties
IUPAC Name |
1-ethylpiperidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-9-6-4-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJROADFSMAYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672119 | |
Record name | 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49538-43-4 | |
Record name | 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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